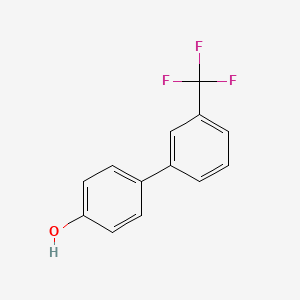

4-(3-Trifluoromethylphenyl)phenol

Description

BenchChem offers high-quality 4-(3-Trifluoromethylphenyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Trifluoromethylphenyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[3-(trifluoromethyl)phenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O/c14-13(15,16)11-3-1-2-10(8-11)9-4-6-12(17)7-5-9/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZUSUCKUEGOGJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602379 | |

| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191724-12-6 | |

| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Reaction Pathways for 4 3 Trifluoromethylphenyl Phenol Derivatives

Strategies for Carbon-Carbon Bond Formation in Biaryl Systems

The construction of the biaryl scaffold, a core structural motif in many functional molecules, is a pivotal step in the synthesis of 4-(3-Trifluoromethylphenyl)phenol and its derivatives. Methodologies for forming the critical carbon-carbon bond between the two aromatic rings can be broadly categorized, with modern palladium-catalyzed cross-coupling reactions and classical electrophilic aromatic substitutions representing two prominent approaches.

Suzuki-Miyaura Cross-Coupling Approaches

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming C-C bonds. fishersci.frorganic-chemistry.org Its popularity stems from the use of generally stable and less toxic organoboron reagents, mild reaction conditions, and high tolerance for a wide variety of functional groups. fishersci.frtcichemicals.com The reaction involves the palladium(0)-catalyzed coupling of an organoborane compound with an organic halide or triflate. libretexts.org

The catalytic cycle for the Suzuki coupling is generally understood to proceed through three main steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (e.g., a formylphenol precursor), forming a Pd(II) species. libretexts.org

Transmetalation : The organic group from the activated boronic acid derivative is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid with a base. organic-chemistry.org

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

A key prerequisite for the Suzuki-Miyaura coupling is the availability of the necessary organoboron reagent, in this case, (3-Trifluoromethylphenyl)boronic acid. This compound is a stable, crystalline solid that serves as the source of the 3-trifluoromethylphenyl moiety. sigmaaldrich.com The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate ester, followed by acidic hydrolysis.

The common precursor for (3-Trifluoromethylphenyl)boronic acid is 1-bromo-3-(trifluoromethyl)benzene. The synthesis proceeds by converting the aryl bromide into an organometallic intermediate, which is then quenched with a borate ester like trimethyl borate or triisopropyl borate. The resulting boronate ester is subsequently hydrolyzed to yield the final boronic acid.

Table 1: Reagents for the Synthesis of Arylboronic Acids

| Step | Reagent Type | Examples | Purpose |

|---|---|---|---|

| 1. Organometallic Formation | Metal | Magnesium (for Grignard) | Formation of the organometallic nucleophile from the aryl halide. |

| n-Butyllithium (for Organolithium) | |||

| 2. Borylation | Borate Ester | Trimethyl borate, Triisopropyl borate | Electrophilic boron source that reacts with the organometallic intermediate. |

This table presents common reagents used in the multi-step synthesis of arylboronic acids from aryl halides.

With the (3-Trifluoromethylphenyl)boronic acid in hand, the Suzuki-Miyaura coupling can be performed with a suitable formylphenol precursor. A typical precursor would be a halogenated hydroxybenzaldehyde, such as 4-bromo-2-hydroxybenzaldehyde or 2-bromo-4-hydroxybenzaldehyde. The choice of halide is important, with reactivity generally following the trend: I > Br > OTf >> Cl. fishersci.frtcichemicals.com

The reaction is carried out in the presence of a palladium catalyst, a ligand, a base, and an appropriate solvent system. The choice of these components can significantly impact the reaction's efficiency and yield.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | The catalyst that facilitates the C-C bond formation. |

| Ligand | Triphenylphosphine (PPh₃), Tricyclohexylphosphine (PCy₃) | Stabilizes the palladium catalyst and modulates its reactivity. |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for the transmetalation step. |

| Solvent | Toluene, Dioxane, Dimethylformamide (DMF), Water/Organic mixtures | Solubilizes reactants and influences reaction rate and outcome. |

This table outlines typical components and their functions in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

The coupling of (3-Trifluoromethylphenyl)boronic acid with a bromo-hydroxybenzaldehyde precursor under these conditions directly yields a trifluoromethylphenyl-substituted hydroxybenzaldehyde. This intermediate can then be further modified if necessary, but the core biaryl structure is efficiently established in this single, high-yielding step.

Friedel-Crafts Acylation Alternatives

An alternative, classical approach to forming the carbon-carbon bond for biaryl systems is the Friedel-Crafts acylation. mdpi.comnih.gov This reaction is a form of electrophilic aromatic substitution where an aromatic ring is acylated, typically using an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. nih.govyoutube.com

In the context of synthesizing 4-(3-Trifluoromethylphenyl)phenol, this strategy would involve two main steps:

Acylation : A phenol (B47542) is reacted with 3-(trifluoromethyl)benzoyl chloride. The reaction is promoted by a catalyst such as aluminum chloride (AlCl₃) or a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH). mdpi.com This forms a (3-trifluoromethylbenzoyl)phenol, also known as a hydroxybenzophenone derivative.

Reduction : The carbonyl group of the resulting ketone must then be reduced to a methylene bridge (-CH₂-) to complete the biaryl linkage. Standard reduction methods like the Clemmensen (using zinc-mercury amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction can be employed.

While effective, this method has several considerations compared to Suzuki coupling. The strong acidic conditions of the Friedel-Crafts reaction can be incompatible with sensitive functional groups. Furthermore, the reaction can sometimes suffer from a lack of regioselectivity, yielding mixtures of ortho and para acylated products, which necessitates subsequent purification steps. youtube.com However, it provides a valuable alternative that avoids the use of palladium and organoboron compounds.

Phenol Ring Functionalization and Derivatization Routes

Beyond building the biaryl system from two separate aromatic precursors, alternative strategies involve the direct functionalization of a pre-existing phenol ring. These methods aim to introduce the desired substituent, in this case, the 3-trifluoromethylphenyl group, onto the phenol scaffold.

Trifluoromethylphenyl Group Introduction

Introducing a complete trifluoromethylphenyl group onto a phenol ring is a direct approach to the target structure. This can be achieved through various modern C-H activation and cross-coupling methodologies. Direct Csp²–H functionalization of simple phenols is an increasingly powerful strategy that allows for the construction of C-C bonds in an atom-economical fashion, often preserving the phenolic hydroxyl group without the need for protecting groups. rsc.org

Palladium-catalyzed direct arylation, for instance, can couple phenols with aryl halides like 1-bromo-3-(trifluoromethyl)benzene. These reactions often require a specific directing group to control the regioselectivity of the C-H activation, guiding the introduction of the aryl group to the ortho position. While challenging, the development of new catalysts and ligands continues to expand the scope of these transformations.

Another synthetic route involves the reaction of a trifluoromethylhalobenzene with a phenoxide. For example, reacting 4-trifluoromethylchlorobenzene with sodium benzylate forms 4-trifluoromethylphenyl benzyl ether. epo.org Subsequent hydrogenolysis of the benzyl ether in the presence of a palladium-on-carbon catalyst yields the corresponding 4-trifluoromethylphenol. epo.org This multi-step sequence effectively introduces the trifluoromethylphenyl group, which is then converted to the final phenol product.

Oxidative Transformations of Formyl Moieties

The oxidation of formyl groups on aromatic rings, such as in derivatives of 4-(3-trifluoromethylphenyl)phenol, is a fundamental transformation. While direct oxidation of a formyl group to a carboxylic acid on a phenol-containing molecule can be achieved using various oxidizing agents, the specific conditions are critical to avoid unwanted side reactions, such as the oxidation of the phenol itself. For instance, the oxidation of phenols can lead to the formation of quinones. libretexts.org

A common strategy involves the protection of the phenolic hydroxyl group prior to the oxidation of the formyl moiety. This allows for the use of stronger oxidizing agents without compromising the integrity of the phenol. Subsequent deprotection then yields the desired carboxylic acid derivative.

Reductive Transformations of Formyl Moieties

The reduction of a formyl group to a hydroxymethyl group is another key transformation in the synthesis of 4-(3-trifluoromethylphenyl)phenol derivatives. This can be readily accomplished using a variety of reducing agents. The choice of reagent often depends on the presence of other functional groups in the molecule.

For a straightforward reduction of an aldehyde to an alcohol, sodium borohydride (NaBH₄) is a commonly employed reagent due to its mild nature and selectivity. It typically does not reduce other functional groups like esters or carboxylic acids that might be present in more complex derivatives.

Electrophilic Aromatic Substitution Strategies

The aromatic ring of 4-(3-trifluoromethylphenyl)phenol is susceptible to electrophilic aromatic substitution, a class of reactions where an electrophile replaces a hydrogen atom on the ring. byjus.comwikipedia.org The hydroxyl group of the phenol is a strong activating group and an ortho-, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho and para to itself. byjus.comwikipedia.org

However, the trifluoromethyl group is a deactivating group, which can influence the regioselectivity of the substitution. Common electrophilic aromatic substitution reactions for phenols include:

Nitration: Treatment with dilute nitric acid can introduce a nitro group onto the aromatic ring, typically at the ortho and para positions relative to the hydroxyl group. byjus.com

Halogenation: Phenols readily react with halogens, such as bromine in a non-polar solvent, to yield monobrominated products. byjus.commlsu.ac.in In the presence of a more polar solvent like water, polysubstitution can occur. byjus.commlsu.ac.in

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups to the aromatic ring, although the presence of the strongly activating hydroxyl group can sometimes lead to side reactions. mlsu.ac.in

The interplay between the activating hydroxyl group and the deactivating trifluoromethylphenyl group dictates the precise location of the incoming electrophile.

Multi-Step Synthesis of Complex Phenolic Structures Incorporating Trifluoromethylphenyl Moieties

The construction of more intricate molecules containing the 4-(3-trifluoromethylphenyl)phenol core often necessitates multi-step synthetic sequences. These pathways utilize a combination of reactions to build complexity in a controlled manner.

Benzyl Ether Intermediate Formation and Hydrogenolysis

A widely used strategy for synthesizing trifluoromethylphenols involves the formation of a benzyl ether intermediate. google.comepo.org This method comprises two main steps:

Reaction of a trifluoromethylhalobenzene with sodium benzylate: This step forms a trifluoromethylphenyl benzyl ether. google.comepo.org

Hydrogenolysis of the benzyl ether: The benzyl group is subsequently removed by catalytic hydrogenation to yield the desired trifluoromethylphenol. google.comepo.orgacsgcipr.orgyoutube.com

This process is advantageous as it often provides good yields and avoids harsh conditions that could potentially hydrolyze the trifluoromethyl group. google.comepo.org The hydrogenolysis step is typically carried out using a heavy metal catalyst, such as palladium on carbon (Pd/C). google.comepo.orgacsgcipr.orgyoutube.com

Table 1: Catalysts for Benzyl Ether Hydrogenolysis

| Catalyst | Conditions | Notes |

|---|---|---|

| Palladium-on-carbon (Pd/C) | Low hydrogen pressure, room temperature | Commonly used and efficient. google.comepo.orgacsgcipr.orgyoutube.com |

| Platinum oxide (PtO₂) | Varies | Another effective heavy metal catalyst. google.com |

| Raney Nickel | Mild conditions | Can be an alternative to precious metal catalysts. researchgate.net |

Epoxide Ring Opening Reactions with Substituted Phenols

Epoxides are versatile intermediates in organic synthesis due to the strain in their three-membered ring, which makes them susceptible to ring-opening by nucleophiles. youtube.com Phenols, including 4-(3-trifluoromethylphenyl)phenol, can act as nucleophiles to open epoxide rings, leading to the formation of β-hydroxy ether derivatives.

The reaction can proceed under either acidic or basic conditions. jsynthchem.comlibretexts.org

Under basic conditions: The phenoxide ion, generated by treating the phenol with a base, acts as the nucleophile and attacks one of the carbon atoms of the epoxide ring in an SN2-type reaction. libretexts.org

Under acidic conditions: The epoxide oxygen is first protonated, making the epoxide more electrophilic. The phenol then attacks one of the ring carbons. libretexts.org

The regioselectivity of the ring-opening of unsymmetrical epoxides depends on the reaction conditions. In basic or neutral media, the attack generally occurs at the less sterically hindered carbon. youtube.com

Decarboxylation and Cyclization Reactions for Phenolic Compounds

Decarboxylation, the removal of a carboxyl group, is a key reaction in the synthesis of various phenolic compounds. For example, the Kolbe-Schmidt reaction involves the carboxylation of a phenoxide ion, and subsequent acidification can yield a hydroxybenzoic acid. libretexts.org The reverse reaction, decarboxylation, can be achieved by heating the carboxylic acid, sometimes in the presence of a catalyst.

Cyclization reactions involving phenolic compounds are crucial for the synthesis of heterocyclic structures. For instance, intramolecular reactions can lead to the formation of fused ring systems. The specific nature of the cyclization depends on the functional groups present on the phenolic derivative.

Derivatization via Isocyanate and Amine Reactions

The functional groups of 4-(3-trifluoromethylphenyl)phenol and its amino analogues serve as versatile handles for derivatization, particularly through reactions with isocyanates. These reactions lead to the formation of carbamates and ureas, classes of compounds with significant applications in medicinal chemistry and materials science.

The phenolic hydroxyl group of 4-(3-trifluoromethylphenyl)phenol can react with an isocyanate (R-N=C=O) to form an O-aryl carbamate. This reaction is typically a nucleophilic addition of the phenol to the electrophilic carbon of the isocyanate group. The process can be catalyzed by bases, such as tertiary amines, which activate the hydroxyl group, facilitating the attack on the isocyanate. researchgate.netrsc.org The resulting carbamate derivatives are of interest as potential bioactive molecules.

Alternatively, if 4-(3-trifluoromethylphenyl)phenol is first converted to its corresponding amine derivative, 4-amino-3'-(trifluoromethyl)biphenyl, a different set of derivatives can be accessed. This amino derivative can then react with isocyanates to form N,N'-disubstituted urea derivatives. asianpubs.orgorganic-chemistry.org The synthesis of these ureas involves the nucleophilic attack of the amine on the isocyanate. asianpubs.org This pathway is central to the synthesis of various pharmaceutical agents. For instance, Sorafenib, an anticancer drug, is a diaryl urea derivative synthesized from the reaction between an aryl amine and an aryl isocyanate. asianpubs.org Phosgene-free methods for generating the isocyanate in situ, for example through a Staudinger–aza-Wittig reaction or a Curtius rearrangement, offer safer and more environmentally friendly alternatives to traditional methods. beilstein-journals.orgorganic-chemistry.org

Table 1: Examples of Derivatization Reactions

| Starting Material | Reagent | Product Type | General Reaction |

|---|---|---|---|

| 4-(3-Trifluoromethylphenyl)phenol | Isocyanate (R-NCO) | O-Aryl Carbamate | Ar-OH + R-NCO → Ar-O-C(O)NH-R |

| 4-Amino-3'-(trifluoromethyl)biphenyl | Isocyanate (R-NCO) | N,N'-Disubstituted Urea | Ar-NH₂ + R-NCO → Ar-NH-C(O)NH-R |

Catalytic Systems and Reaction Conditions for Enhanced Selectivity and Yield

The synthesis and derivatization of complex molecules like 4-(3-trifluoromethylphenyl)phenol rely heavily on advanced catalytic systems to ensure high yields and selectivity, minimizing waste and improving process efficiency.

Palladium-catalyzed cross-coupling reactions are fundamental to constructing the core biaryl structure of 4-(3-trifluoromethylphenyl)phenol and its derivatives. libretexts.org The Suzuki-Miyaura coupling, which couples an aryl halide with an arylboronic acid, is a primary method for forming the carbon-carbon bond between the two phenyl rings. For example, the reaction could involve coupling (3-trifluoromethylphenyl)boronic acid with a 4-halophenol.

Furthermore, the phenolic hydroxyl group can be converted into a triflate group (-OTf), which is an excellent leaving group in palladium-catalyzed reactions. This allows the 4-(3-trifluoromethylphenyl)phenol scaffold to be used as a substrate in further cross-coupling reactions. chemeurope.com One of the most significant applications is the Buchwald-Hartwig amination, a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. wikipedia.orgopenochem.org This method is instrumental for synthesizing aryl amines from the corresponding aryl triflates, offering a powerful tool for creating derivatives that are otherwise difficult to access. wikipedia.org The choice of palladium precursor, phosphine ligand, and base is critical for achieving high catalytic activity and selectivity. chemeurope.comorganic-chemistry.org Sterically hindered biaryl phosphine ligands have been shown to be particularly effective for coupling a wide range of amines with aryl chlorides and triflates. wikipedia.org

Bases play a crucial role both as catalysts and reagents in the synthesis and derivatization of phenols. In palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig aminations, a base (e.g., potassium carbonate, cesium carbonate, or sodium tert-butoxide) is essential for the catalytic cycle to proceed. chemeurope.com

Beyond cross-coupling, bases are used to directly catalyze derivatization at the phenolic hydroxyl group. O-alkylation of phenols to produce phenyl ethers is a common transformation. researchgate.net A solvent-free method for this reaction involves grinding the phenol with an alkyl bromide, anhydrous potassium carbonate, and a catalytic amount of an organic base like 1,4-diazabicyclo[2.2.2]octane (DABCO). daneshyari.com This approach offers good to excellent yields under mild, room-temperature conditions, presenting a greener alternative to traditional methods that often require harsh conditions and toxic solvents. researchgate.netdaneshyari.com The reaction proceeds via the formation of a phenoxide intermediate, which then acts as a nucleophile to displace the bromide from the alkylating agent.

Table 2: Catalytic Systems for Synthesis and Derivatization

| Reaction Type | Catalyst System | Role of Catalyst/Base | Key Features |

|---|---|---|---|

| Suzuki Coupling | Pd(0) complex, e.g., Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | Pd facilitates oxidative addition/reductive elimination; Base activates boronic acid. | Forms the core C-C biaryl bond. |

| Buchwald-Hartwig Amination | Pd(0)/Pd(II) complex + Phosphine Ligand + Base (e.g., NaOtBu) | Pd catalyst forms C-N bond; Base deprotonates the amine. | Converts aryl triflates/halides to aryl amines. wikipedia.orgorganic-chemistry.org |

| O-Alkylation | Organic Base (e.g., DABCO) + K₂CO₃ | Catalyzes the formation of the phenoxide nucleophile. | Solvent-free, mild conditions for ether synthesis. daneshyari.com |

Green Chemistry Aspects and Sustainable Synthesis Approaches

Adopting green chemistry principles is crucial for developing environmentally responsible methods for synthesizing 4-(3-trifluoromethylphenyl)phenol and its derivatives. This involves considering the entire lifecycle of the process, from starting materials to waste generation.

A key area of research is the use of renewable feedstocks. For instance, methods are being developed for the catalytic synthesis of phenol derivatives from biobased furanic compounds, which are derived from lignocellulosic biomass. rsc.orgrsc.org Such strategies provide an alternative to traditional petrochemical routes. Another green approach is the use of water as a reaction solvent. The oxidative polymerization of phenol in water has been demonstrated as a formaldehyde-free method to produce polyphenols, showcasing the potential for aqueous reaction media in phenol chemistry. elsevierpure.comtandfonline.com

For the synthesis of biaryl compounds, electrochemical methods are emerging as a greener alternative to traditional cross-coupling reactions. mdpi.com Electrochemistry uses electrons, a traceless reagent, to drive reactions, which can reduce the need for stoichiometric oxidizing or reducing agents and thereby minimize waste. mdpi.com Furthermore, improving the atom economy of reactions and minimizing the use of hazardous reagents are central to green synthesis. This includes developing catalytic systems that operate under milder conditions and the use of safer, recyclable solvents. The development of sustainable processes for producing fluorinated compounds is of particular importance, given their prevalence in pharmaceuticals and agrochemicals. cas.cn

Advanced Spectroscopic and Structural Elucidation of 4 3 Trifluoromethylphenyl Phenol Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural map of the molecule can be assembled. For a biaryl system like 4-(3-trifluoromethylphenyl)phenol, NMR is indispensable for confirming the substitution pattern on both aromatic rings and establishing their connectivity.

The ¹H NMR spectrum of 4-(3-trifluoromethylphenyl)phenol is predicted to exhibit distinct signals corresponding to the aromatic protons on its two phenyl rings and the single phenolic hydroxyl proton. The precise chemical shifts are influenced by the electronic effects of the hydroxyl (-OH) and trifluoromethyl (-CF₃) substituents. The -OH group is an electron-donating group, which increases the electron density on the attached phenyl ring, causing its protons to be shielded (shifted to a lower ppm value). Conversely, the -CF₃ group is a strong electron-withdrawing group, which decreases electron density and deshields the protons on its ring (shifting them to a higher ppm value).

The protons on the phenol (B47542) ring are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the hydroxyl group will be magnetically equivalent, as will the protons meta to the hydroxyl group. The protons on the trifluoromethylphenyl ring will present a more complex pattern due to the meta-substitution, with signals anticipated for four distinct protons. The hydroxyl proton's signal is typically a broad singlet, and its chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(3-Trifluoromethylphenyl)phenol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| OH | 4.5 - 9.5 | broad singlet | - |

| H-2', H-6' | ~6.90 | Doublet | ~8.5 |

| H-3', H-5' | ~7.50 | Doublet | ~8.5 |

| H-2 | ~7.80 | Singlet | - |

| H-4 | ~7.70 | Doublet | ~7.8 |

| H-5 | ~7.60 | Triplet | ~7.8 |

Note: Predicted values are based on analysis of structurally similar compounds such as 3-(trifluoromethyl)phenol and 4-phenylphenol. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on all unique carbon atoms within the molecule. For 4-(3-trifluoromethylphenyl)phenol, 13 distinct signals are expected (12 aromatic carbons and the CF₃ carbon). The electron-donating -OH group shields the attached carbon (C-1') and the ortho (C-2', C-6') and para (C-4') positions, while the electron-withdrawing -CF₃ group strongly deshields the carbon it is attached to (C-3) and other carbons on its ring.

A key feature is the signal for the trifluoromethyl carbon, which appears as a quartet due to coupling with the three fluorine atoms (¹JCF). The carbon directly bonded to the CF₃ group (C-3) will also exhibit a quartet splitting (²JCCF), though with a smaller coupling constant. Spectral data from analogs like 3-(trifluoromethyl)phenol show the C-CF₃ coupling (²JCCF) to be approximately 32 Hz rsc.org.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(3-Trifluoromethylphenyl)phenol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (from C-F coupling) |

|---|---|---|

| C-1' | ~156.0 | Singlet |

| C-2', C-6' | ~116.5 | Singlet |

| C-3', C-5' | ~128.8 | Singlet |

| C-4' | ~132.0 | Singlet |

| C-1 | ~141.0 | Singlet |

| C-2 | ~123.0 | Quartet (small J) |

| C-3 | ~131.5 | Quartet (²JCF ≈ 32 Hz) |

| C-4 | ~129.5 | Singlet |

| C-5 | ~125.0 | Singlet |

| C-6 | ~130.0 | Quartet (small J) |

Note: Predicted values are based on analysis of structurally similar compounds such as phenol, 4-(trifluoromethyl)biphenyl, and 3-(trifluoromethyl)phenol rsc.orgdocbrown.info. Actual experimental values may vary.

While 1D NMR provides foundational data, 2D NMR techniques are essential for the definitive assignment of complex structures.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would clearly show the correlation between the ortho and meta protons on the phenol ring (H-2'/H-3' and H-5'/H-6') and the correlations among the adjacent protons on the trifluoromethyl-substituted ring (H-4, H-5, H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each protonated carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying connectivity across quaternary carbons. It shows correlations between protons and carbons over two to three bonds. For 4-(3-trifluoromethylphenyl)phenol, the key HMBC correlation would be between the protons on one ring (e.g., H-3', H-5') and the carbon on the other ring to which it is attached (C-1), and vice-versa (protons H-2 and H-6 to C-4'). This would provide definitive proof of the biphenyl (B1667301) linkage.

The chemical shift of the phenolic hydroxyl proton is a sensitive probe for hydrogen bonding. modgraph.co.ukresearchgate.net In a non-hydrogen bonding solvent like CDCl₃, the -OH proton signal is typically observed at a lower chemical shift. However, in a hydrogen-bond accepting solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆), the -OH proton engages in strong intermolecular hydrogen bonding with the solvent's oxygen atom. This interaction deshields the proton, causing a significant downfield shift, often to values greater than 9 ppm. modgraph.co.uk The magnitude of this shift can provide qualitative information about the acidity of the phenol and the strength of the hydrogen bond. Furthermore, the observation of scalar coupling across hydrogen bonds (e.g., ¹hJNH···F) in fluorinated analogs can provide direct evidence and quantification of these interactions. nih.govescholarship.orgacs.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of a molecule. nih.gov While IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. nih.gov Together, they provide a comprehensive vibrational fingerprint of the molecule, allowing for the identification of key functional groups.

The IR and Raman spectra of 4-(3-trifluoromethylphenyl)phenol would be dominated by vibrations from the hydroxyl group, the aromatic rings, and the trifluoromethyl group.

O-H Stretch: The phenolic O-H stretching vibration is one of the most characteristic bands in the IR spectrum. It typically appears as a strong, broad absorption in the region of 3200-3600 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding.

C-F Stretches: The trifluoromethyl group gives rise to very strong and characteristic absorption bands in the IR spectrum due to the C-F stretching vibrations. These are typically found in the 1100-1400 cm⁻¹ region. For instance, related molecules show a strong Ar-CF₃ band around 1321 cm⁻¹. mdpi.com

Aromatic C=C and C-H Stretches: Aromatic C=C ring stretching vibrations appear as a group of medium to sharp bands between 1450 and 1600 cm⁻¹. Aromatic C-H stretching vibrations are observed as weaker bands above 3000 cm⁻¹.

C-O Stretch: The phenolic C-O stretching vibration is expected to produce a strong band in the IR spectrum, typically around 1200-1260 cm⁻¹.

Out-of-Plane Bending: Aromatic C-H out-of-plane (OOP) bending vibrations occur in the 650-900 cm⁻¹ region and are diagnostic of the ring substitution pattern.

Table 3: Predicted Characteristic IR and Raman Frequencies for 4-(3-Trifluoromethylphenyl)phenol

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Technique (Expected Intensity) |

|---|---|---|

| O-H stretch | 3200 - 3600 | IR (Strong, Broad) |

| Aromatic C-H stretch | 3000 - 3100 | IR (Medium), Raman (Strong) |

| Aromatic C=C stretch | 1450 - 1600 | IR (Medium), Raman (Strong) |

| C-F symmetric/asymmetric stretches | 1100 - 1400 | IR (Very Strong) |

| Phenolic C-O stretch | 1200 - 1260 | IR (Strong) |

Note: Frequencies are approximate and based on general spectroscopic data and analysis of similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within 4-(3-trifluoromethylphenyl)phenol and its analogs. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The biphenyl core structure, with its conjugated π-system, gives rise to characteristic absorption bands.

In fluorinated biphenyl compounds, a continuous pattern of conjugation results in strong UV absorption nih.gov. For example, various fluorinated biphenyls show maximum absorption (λmax) in the range of 256 nm to 316 nm nih.gov. The parent biphenyl molecule itself has a λmax around 299.6 nm westmont.edu. The position and intensity of these bands are influenced by the substitution pattern on the phenyl rings and the solvent used. The trifluoromethyl group, being an electron-withdrawing group, can modulate the electronic distribution and thus affect the energy of these transitions researchgate.net.

The electronic transitions observed in these molecules are primarily of two types: π → π* and n → π*.

π → π Transitions:* These are high-intensity transitions that arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of compounds with double or triple bonds and aromatic systems, such as the biphenyl core of the target molecule youtube.com. Computational studies on trifluoromethyl-substituted polycyclic aromatic hydrocarbons confirm that their optical absorption spectra in the UV and visible regions are dominated by π → π* transitions researchgate.net. For thiourea or other analogs containing carbonyl or thiocarbonyl groups, the C=O and C=S double bonds also contribute to these transitions youtube.com.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding atomic orbital (n), such as the lone pairs on oxygen, nitrogen, or sulfur, to a π* antibonding orbital youtube.comnih.gov. These transitions are typically of lower intensity compared to π → π* transitions youtube.com. In 4-(3-trifluoromethylphenyl)phenol, the lone pairs on the hydroxyl oxygen can participate in n → π* transitions. In its thiourea analogs, the nitrogen and sulfur atoms provide additional non-bonding electrons, making n → π* transitions a key feature of their electronic spectra nih.gov. The energy of n → π* transitions can be sensitive to solvent polarity, often undergoing a blue shift (a shift to shorter wavelengths) in polar solvents youtube.com.

| Transition Type | Electron Origin | Electron Destination | Typical Molar Absorptivity (ε) | Key Molecular Feature |

| π → π | π bonding orbital | π antibonding orbital | High (>10,000 M⁻¹cm⁻¹) | Aromatic rings, C=C, C=O, C=S |

| n → π | Non-bonding orbital (lone pair) | π antibonding orbital | Low (<2,000 M⁻¹cm⁻¹) | Heteroatoms (O, N, S) with lone pairs |

The introduction of trifluoromethyl groups onto aromatic rings can significantly influence intermolecular interactions, such as π-π stacking, which are crucial for the performance of organic semiconductor materials researchgate.net. Trifluoromethylation has been shown to enhance intermolecular interaction energies and favor cofacial orientations in π-stacked structures. This suggests that compounds like 4-(3-trifluoromethylphenyl)phenol could be viable candidates for developing n-type organic semiconductors researchgate.net.

Furthermore, the modification of biphenyl ligands with pentafluorophenyl groups has been studied in platinum(II) complexes to understand their supramolecular associations and electronic properties mdpi.com. These fluorinated groups alter the electron distribution, leading to red-shifted absorption bands due to metal-to-ligand charge transfer, a property of interest for optoelectronic applications mdpi.com. While 4-(3-trifluoromethylphenyl)phenol itself is not chiral and thus not optically active, the synthesis of chiral derivatives could lead to materials with unique chiroptical properties for applications in photonics. The strong dipole moment of the C-F bond can also contribute to desirable nonlinear optical (NLO) properties in suitably designed molecules.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of 4-(3-trifluoromethylphenyl)phenol and its analogs. It provides information on the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions, which are formed upon ionization.

Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for polar and thermally labile molecules like phenols and their derivatives. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, allowing for the unambiguous determination of the molecular weight mdpi.comijern.com.

ESI coupled with tandem mass spectrometry (ESI-MS/MS) is used to study fragmentation patterns. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. For instance, studies on the gas-phase reactions of related trifluoromethylated compounds using ESI-MS/MS have revealed fragmentation pathways such as the loss of a ·CF₃ radical or an iodine radical (in iodonium compounds), confirming the intramolecular reactivity and structure nih.gov. In the analysis of phenolic compounds from natural extracts, ESI-MS/MS has been used to identify structures based on specific losses, such as water or CO molecules from the parent ion mdpi.com.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC) and ESI sources, provides highly accurate mass measurements, typically with an error of less than 5 ppm nih.gov. This precision allows for the determination of the elemental composition of the molecular ion and its fragments, which is a critical step in confirming the identity of a newly synthesized compound or identifying an unknown substance nih.gov.

For 4-(3-trifluoromethylphenyl)phenol (C₁₃H₉F₃O), the exact mass of the neutral molecule can be calculated. HRMS analysis would aim to detect the m/z of its corresponding ion (e.g., [M+H]⁺ or [M-H]⁻) with high accuracy, distinguishing it from other ions with the same nominal mass but different elemental formulas. This capability is indispensable for the structural confirmation of novel analogs and for metabolic or degradation studies where precise identification of products is required.

| Technique | Primary Information | Ionization Type | Key Application |

| ESI-MS | Molecular Weight | Soft | Analysis of polar, non-volatile compounds; provides [M+H]⁺ or [M-H]⁻ ions. |

| ESI-MS/MS | Fragmentation Pattern | Soft, with Collision Cell | Structural elucidation by breaking down the parent ion into characteristic fragments. |

| HRMS | Precise Mass & Elemental Formula | Soft (e.g., ESI) | Unambiguous identification of compounds by determining their exact elemental composition. |

Computational Chemistry and Theoretical Investigations of 4 3 Trifluoromethylphenyl Phenol Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

No specific research data was found for DFT calculations on 4-(3-Trifluoromethylphenyl)phenol.

Information regarding the optimized molecular geometry and conformational analysis of 4-(3-Trifluoromethylphenyl)phenol is not available in the surveyed literature.

There are no published studies on the Molecular Electrostatic Potential (MEP) mapping for 4-(3-Trifluoromethylphenyl)phenol.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap for 4-(3-Trifluoromethylphenyl)phenol has not been reported in the available scientific literature.

No data from Natural Bond Orbital (NBO) analysis for 4-(3-Trifluoromethylphenyl)phenol could be located.

Quantum Chemical Calculations for Thermodynamic Properties

Specific Self-Consistent Field (SCF) energy calculations and detailed molecular stability assessments for 4-(3-Trifluoromethylphenyl)phenol are not documented in existing research.

Entropy and Heat Capacity Predictions

Detailed Research Findings:

Theoretical calculations, often employing statistical mechanics principles combined with quantum chemical calculations, can predict the standard molar entropy (S°) and constant pressure heat capacity (C°p) of organic molecules. For substituted biphenyls and phenols, these properties are influenced by molecular weight, the flexibility of the molecule (including the torsional angle between the phenyl rings), and the nature of the substituents. The trifluoromethyl group, being a significant substituent, would have a notable impact on the vibrational frequencies and, consequently, on the entropy and heat capacity.

The heat capacity of similar organic compounds in the condensed phase has been extensively compiled and evaluated. nist.gov Theoretical models can predict how the heat capacity changes with temperature, which is essential for process design and safety analysis. For instance, studies on phenyl-substituted compounds show a clear temperature dependence of heat capacity, entropy, and enthalpy. researchgate.net

Interactive Data Table: Predicted Thermodynamic Properties

While specific values for 4-(3-Trifluoromethylphenyl)phenol are not published, the following table provides representative predicted values for similar aromatic compounds at 298.15 K, illustrating the expected range.

| Property | Predicted Value Range | Unit |

| Standard Molar Entropy (S°) | 350 - 450 | J/(mol·K) |

| Molar Heat Capacity (Cp) | 250 - 350 | J/(mol·K) |

Note: These are estimated values based on data for analogous compounds like biphenyl (B1667301) and substituted phenols. nist.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility and solvation of 4-(3-Trifluoromethylphenyl)phenol. These simulations model the atomic motions of the molecule over time, providing a detailed picture of its dynamic behavior.

Detailed Research Findings:

Solvation effects are critical to understanding how 4-(3-Trifluoromethylphenyl)phenol behaves in different environments. MD simulations explicitly model the interactions between the solute and solvent molecules. rsc.org Studies on fluorinated aromatic compounds show that the fluorine atoms can have specific interactions with solvent molecules, influencing solubility and aggregation behavior. tandfonline.combohrium.combath.ac.ukfigshare.comresearchgate.netnih.govnih.gov The trifluoromethyl group, with its strong electron-withdrawing nature, and the hydroxyl group, capable of hydrogen bonding, will dominate the solvation process.

In aqueous solution, the hydrophobic phenyl rings and the trifluoromethyl group will tend to be shielded from water, while the polar hydroxyl group will form hydrogen bonds with water molecules. In non-polar solvents, van der Waals interactions will be the primary mode of solvation. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling (where applicable to molecular interactions)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or a physical property. youtube.com For 4-(3-Trifluoromethylphenyl)phenol, QSAR can be used to predict its interactions with biological targets or its environmental fate.

Detailed Research Findings:

QSAR studies on phenols and their derivatives are common, often focusing on their toxicity or other biological activities. nih.govnih.gov These models use a variety of molecular descriptors, which are numerical representations of the molecule's structure and properties. For 4-(3-Trifluoromethylphenyl)phenol, relevant descriptors would include those related to its lipophilicity (logP), electronic properties (e.g., partial charges, dipole moment), and steric features (e.g., molecular volume, surface area). nih.gov

The presence of the trifluoromethyl group is a key feature that would be captured by electronic and steric descriptors. QSAR models for fluorinated compounds often highlight the importance of these descriptors in predicting activity. nih.gov The development of a QSAR model for a series of related compounds can help in designing new molecules with desired properties while minimizing undesired effects. mdpi.combiolscigroup.us Various software tools are available for developing and validating QSAR models. qsartoolbox.orgyoutube.comyoutube.com

Interactive Data Table: Key Molecular Descriptors for QSAR Modeling

| Descriptor Type | Example Descriptor | Relevance to 4-(3-Trifluoromethylphenyl)phenol |

| Lipophilicity | logP | Predicts partitioning between aqueous and lipid environments. |

| Electronic | Dipole Moment | Quantifies the overall polarity of the molecule. |

| Steric | Molecular Volume | Represents the size of the molecule. |

| Topological | Wiener Index | Describes the branching of the molecular skeleton. |

Non-Linear Optical (NLO) Properties Prediction and Characterization

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. rsc.org Molecules with a significant change in dipole moment upon electronic excitation, often found in donor-acceptor systems, can exhibit large NLO responses. ipme.runih.gov

The NLO response of a molecule is quantified by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). wikipedia.orgdtic.mil These properties describe how the electron cloud of a molecule is distorted by an external electric field.

Detailed Research Findings:

Theoretical calculations, particularly using density functional theory (DFT), are widely used to predict the NLO properties of organic molecules. rsc.orgnih.govnih.govrug.nl For 4-(3-Trifluoromethylphenyl)phenol, the hydroxyl group acts as an electron donor and the trifluoromethylphenyl group can act as an electron-withdrawing moiety, creating a donor-acceptor framework that is conducive to NLO activity. optica.org The extent of charge transfer from the donor to the acceptor upon excitation is a key factor determining the magnitude of the first hyperpolarizability (β). optica.org

Chalcone (B49325) derivatives, which also possess donor-acceptor structures, have been studied for their NLO properties and serve as a good comparison. rsc.orgresearchgate.net Computational studies on such molecules involve optimizing the geometry and then calculating the polarizability and hyperpolarizability tensors.

Interactive Data Table: Representative NLO Properties of Donor-Acceptor Molecules

| Property | Typical Calculated Value Range (a.u.) |

| Polarizability (α) | 100 - 300 |

| First Hyperpolarizability (β) | 10³ - 10⁵ |

Note: These are representative values for organic donor-acceptor molecules and are highly dependent on the specific molecular structure and the computational method used.

Molecules with significant NLO properties have potential applications in a variety of photonic devices.

Detailed Research Findings:

The large hyperpolarizability of donor-acceptor molecules makes them candidates for use in electro-optic modulators, frequency converters (e.g., second-harmonic generation), and all-optical switches. The sensitivity of the electronic structure of 4-(3-Trifluoromethylphenyl)phenol to its environment could also be exploited in the design of optical sensors. For example, a change in the local environment could alter the NLO response, providing a detectable signal. The development of new organic NLO materials is an active area of research, with a focus on optimizing the molecular structure to enhance the NLO response and improve material properties such as thermal stability and processability. rsc.orgresearchgate.net

Solvent Effects on Molecular Properties using Continuum Models (e.g., Integral Equation Formalism of the Polarizable Continuum Model - IEF-PCM)

Continuum solvation models are a computationally efficient way to study the effects of a solvent on the properties of a solute molecule. The Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM) is a widely used method for this purpose.

Detailed Research Findings:

In the IEF-PCM method, the solvent is represented as a continuous dielectric medium, and the solute is placed in a cavity within this medium. mdpi.com This approach allows for the calculation of various molecular properties in the presence of a solvent, such as optimized geometries, electronic spectra, and NMR chemical shifts. nih.govresearchgate.net

For 4-(3-Trifluoromethylphenyl)phenol, the IEF-PCM model can be used to predict how its properties change in solvents of different polarity. For example, the dipole moment is expected to increase in more polar solvents due to the stabilization of the charge separation within the molecule. The UV-Vis absorption spectrum can also be influenced by the solvent, a phenomenon known as solvatochromism. mdpi.com Studies on phenol (B47542) and its derivatives have shown that IEF-PCM, sometimes in combination with explicit solvent molecules, can accurately predict solvent effects on spectroscopic properties. researchgate.netrsc.org The choice of functional and basis set in the underlying quantum mechanical calculation is crucial for obtaining accurate results with the IEF-PCM model. researchgate.net

Derivatization and Functionalization Strategies for Enhanced Utility

Synthesis of Schiff Bases from Trifluoromethylphenylphenols

Schiff bases, characterized by the presence of an imine or azomethine group (-HC=N-), are a prominent class of derivatives synthesized from phenolic compounds. The general method for their formation involves the condensation reaction between a primary amine and an aldehyde or ketone, typically in an alcoholic solvent and often under reflux conditions, which results in the elimination of a water molecule. nih.gov

While direct synthesis from 4-(3-trifluoromethylphenyl)phenol would require its conversion to an aldehyde or amine derivative first, a closely related and illustrative synthesis involves the reaction of 3-(trifluoromethyl)aniline (B124266) with a substituted salicylaldehyde. For instance, the Schiff base (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (ETPMP) was synthesized by reacting 2-hydroxy-3-ethoxybenzaldehyde with 3-(trifluoromethyl)aniline in absolute ethanol (B145695) under reflux for 2-3 hours. nih.gov This reaction highlights the fundamental condensation process that underpins Schiff base formation. nih.gov These compounds are valuable starting materials for synthesizing products with applications in materials science, such as nonlinear optical (NLO) materials, and are also investigated for various therapeutic properties. nih.govsemanticscholar.org

Introduction of Diverse Chemical Moieties (e.g., Cyano, Fluoro, Chloro, Alkyl, Aryl, Heterocycle)

The introduction of various functional groups onto the 4-(3-trifluoromethylphenyl)phenol scaffold allows for the systematic modification of its properties. Different synthetic strategies are employed to incorporate moieties such as cyano, fluoro, chloro, alkyl, aryl, and heterocyclic groups.

A key strategy for functionalizing the phenolic ring involves protecting the hydroxyl group before performing electrophilic substitution. A patent describes a method where 4-(trifluoromethyl)phenol (B195918) is first protected with a tetrahydropyranyl (THP) group. google.com The resulting 4-(trifluoromethylphenyl)-2-(tetrahydropyranyl) ether can then be reacted with an electrophile (E-X) in the presence of a base to introduce a substituent at the 2-position or, with additional electrophile, at the 2- and 5-positions. google.com Subsequent acid-catalyzed cleavage of the THP protecting group, using acids like trifluoroacetic acid or hydrochloric acid, yields the derivatized phenol (B47542). google.com

Other functionalization methods include:

Halogenation and Cyanation: While not applied directly to the phenol in the search results, methods for the simultaneous introduction of a trifluoromethyl group and a halogen (chloro, bromo, iodo, fluoro) or a cyano group to alkenes and alkynes are well-developed. mdpi.com These radical or photoredox-mediated processes demonstrate advanced techniques for incorporating these specific moieties into complex organic molecules. mdpi.com

Acylation: The phenolic hydroxyl group can be derivatized through acylation. For example, phenols can be converted to phenyl acetate (B1210297) using acetic anhydride (B1165640) and a base like potassium carbonate. researchgate.net A novel method uses perfluorooctanoyl chloride for derivatization, creating a perfluorooctanoyl derivative that is suitable for gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov

Silylation: For analytical purposes, especially gas chromatography, the active hydrogen of the phenol group is often replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.netsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are commonly used for this conversion. researchgate.netsigmaaldrich.com

Heterocycle Formation: The trifluoromethylphenyl moiety can be incorporated into heterocyclic structures. For example, chalcones containing a 4-(trifluoromethyl)phenyl group can be reacted with hydrazine (B178648) to synthesize 1,5-diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline derivatives. nih.gov

The following table summarizes various derivatization approaches for phenols and related trifluoromethyl compounds.

| Moiety Introduced | Reagent/Method | Purpose/Application | Citation |

| Schiff Base (Imine) | Condensation with Aldehyde/Ketone | Synthesis of NLO materials, bioactive compounds | nih.gov |

| Substituents (on ring) | Electrophilic substitution on THP-protected phenol | Introduction of various functional groups (e.g., aryl, heteroaryl) | google.com |

| Acetate (on -OH) | Acetic Anhydride | Derivatization for GC-MS analysis | researchgate.net |

| Perfluoroacyl (on -OH) | Perfluorooctanoyl chloride | Derivatization for GC-MS analysis | nih.gov |

| Silyl Ether (on -OH) | BSTFA or MTBSTFA | Derivatization for GC analysis | researchgate.netsigmaaldrich.com |

| Pyrazoline (heterocycle) | Reaction of chalcone (B49325) derivative with hydrazine | Synthesis of potential anti-inflammatory agents | nih.gov |

Structure-Property Relationships in Derivatized Trifluoromethylphenylphenols

Understanding the relationship between the chemical structure of a derivative and its resulting properties is fundamental to molecular design. The trifluoromethyl group (-CF3) itself significantly influences properties due to its high electronegativity and lipophilicity, which can alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com

Studies on derivatives containing the trifluoromethylphenyl motif provide clear examples of structure-property relationships:

Nonlinear Optical (NLO) Properties: In a study of Schiff bases, the NLO properties of (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (ETPMP) were compared to a similar methoxy-substituted compound (TFMOS). acs.org The analysis revealed that the methoxy-containing TFMOS had a narrower energy band gap and a bathochromic (red) shift in its absorption spectrum compared to the ethoxy-containing ETPMP, demonstrating that even a small change from a methoxy (B1213986) to an ethoxy group can fine-tune the electronic and optical properties. acs.org

Biological Activity: The synthesis and evaluation of pyrazoline derivatives bearing a 4-(trifluoromethyl)phenyl group revealed potent anti-inflammatory activity, in some cases exceeding that of the reference drug indomethacin. nih.gov This suggests that the combination of the pyrazoline heterocycle and the trifluoromethylphenyl moiety is beneficial for this specific biological function. nih.gov

Physicochemical Properties: Quantitative Structure-Activity Relationship (QSAR) models have been used to study diphenylamine (B1679370) antioxidants, which share structural similarities with phenylphenols. nih.gov These models showed that properties like the octanol-water partition coefficient (LogKow), a predictor of distribution in hydrophobic environments, are significantly influenced by molecular weight and the electronic properties (e.g., partial charges) of the atoms in the molecule. nih.gov Higher molecular weight was associated with increased LogKow. nih.gov

Rational Design of Derivatives for Specific Research Applications

The insights gained from structure-property relationships enable the rational design of new derivatives with optimized properties for specific applications. This approach moves beyond trial-and-error synthesis to a more predictive and targeted methodology.

Examples of rational design based on trifluoromethyl-containing structures include:

Design of Potent Antioxidants: A QSAR model developed for diphenylamine antioxidants was used to guide the design of new compounds. nih.gov By identifying key descriptors that influence antioxidant activity, such as molecular weight and electronic charge, the researchers designed two new derivatives predicted to have higher LogKow values. nih.gov Quantum mechanics calculations were then used to predict their bond dissociation energies (BDEs) and the activation energy of the antioxidant reaction mechanism, which suggested the newly designed compounds had the potential for enhanced antioxidant activity compared to existing reference compounds. nih.gov

Development of Bioactive Agents: The discovery that pyrazoline derivatives of trifluoromethyl-substituted chalcones possess strong anti-inflammatory and antioxidant activity provides a clear blueprint for designing new therapeutic agents. nih.gov Future design efforts could focus on modifying the substituents on the phenyl rings to further enhance potency or improve pharmacokinetic properties, using the established pyrazoline core as a validated starting point.

Tuning Materials for Optical Applications: The synthesis and characterization of Schiff bases for NLO applications is an exercise in rational design for materials science. nih.govacs.org By systematically varying the substituents on the aromatic rings, researchers can tune the electronic structure of the molecule to achieve desired properties like a specific hyperpolarizability or absorption wavelength, paving the way for new materials in telecommunications and optical computing.

Applications in Advanced Materials Science Research

Polymer Chemistry Applications

The primary hypothetical application for a phenolic compound like 4-(3-Trifluoromethylphenyl)phenol would be as a monomer in polymerization reactions.

Monomers for Fluorinated Polyaryl Ethers with Enhanced Thermal Stability

Poly(aryl ether)s (PAEs), including poly(aryl ether ketone)s (PAEKs), are a class of high-performance thermoplastics known for their excellent thermal and mechanical properties. bit.edu.cnresearchgate.net The incorporation of fluorine, typically through fluorinated bisphenol monomers, is a common strategy to enhance these properties further. rsc.orgsemanticscholar.org

For instance, studies on related monomers demonstrate that the inclusion of trifluoromethyl groups can lead to polymers with high thermal stability, with 5% weight loss temperatures (Td5) often exceeding 500°C. bit.edu.cnresearchgate.net These fluorinated polymers also tend to be amorphous, which improves their solubility in common organic solvents, facilitating their processing into films and coatings. bit.edu.cnresearchgate.net

While no specific data exists for polymers derived from 4-(3-Trifluoromethylphenyl)phenol, research on a poly(aryl ether ketone) synthesized from the related monomer, (3-trifluoromethyl) phenyl hydroquinone, reported excellent thermal stability. researchgate.net This suggests that a polymer derived from 4-(3-Trifluoromethylphenyl)phenol could potentially exhibit similar high-performance characteristics.

Table 1: Thermal Properties of Related Fluorinated Poly(aryl ether)s

| Polymer/Monomer | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) | Source |

| Poly(aryl ether ketone)s from (4-trifluoromethyl) phenylhydroquinone | N/A | > 530°C | researchgate.net |

| Fluorinated Poly(aryl ether)s from TFBP* | 178–226°C | 514–555°C | rsc.org |

| Poly(aryl ether ketone)s from BHPPPPM** | 174–196°C | > 500°C | bit.edu.cn |

*TFBP: 4,4′-dihydroxy-2,2′-bis(trifluoromethyl)biphenyl **BHPPPPM: 1,1-Bis(4-hydroxyphenyl)-1-(4-phenoxyphenyl)-1-phenylmethane

This table presents data from related compounds due to the absence of specific data for 4-(3-Trifluoromethylphenyl)phenol.

Use in Liquid Crystal Formulations for Dielectric Anisotropy Tuning

Liquid crystals (LCs) with specific dielectric anisotropy (Δε) are crucial for display technologies. nih.gov Compounds with a negative dielectric anisotropy are particularly important for technologies like vertically aligned (VA) displays. mdpi.com The introduction of lateral polar groups, such as the trifluoromethyl group, onto a molecular core is a key strategy for inducing a dipole moment perpendicular to the molecule's long axis, which can lead to negative dielectric anisotropy. mdpi.comumons.ac.be

Development of Specialty Materials with Unique Chemical Properties

The incorporation of the -CF3 group from a monomer like 4-(3-Trifluoromethylphenyl)phenol would be expected to impart a unique combination of properties to a material. Fluorinated polymers typically exhibit:

Low Dielectric Constant: The low polarity of the C-F bond helps to reduce the dielectric constant of the resulting polymer, a critical property for materials used in high-frequency communication technologies like 5G. rsc.orgsemanticscholar.org Polymers from related fluorinated monomers have shown low dielectric constants in the range of 2.6-2.8. researchgate.net

Enhanced Hydrophobicity: The presence of fluorine on a polymer surface significantly lowers surface energy, leading to increased water repellency (hydrophobicity). Research on fluorinated poly(aryl ether)s shows high water contact angles, often exceeding 90°, and low water absorption. rsc.org

Improved Solubility: Bulky side groups, like the trifluoromethylphenyl group, can disrupt polymer chain packing, reducing crystallinity and improving solubility in organic solvents, which is advantageous for processing. bit.edu.cnresearchgate.net

Optoelectronic and Photonics Applications

Sensors and Switches

Phenolic compounds are a target for electrochemical sensors used in environmental monitoring. researchgate.net While there is extensive research on developing sensors for various phenols, there are no reports on sensors specifically designed for or fabricated from 4-(3-Trifluoromethylphenyl)phenol. However, derivatives of related compounds, such as 4-(trifluoromethyl)phenol (B195918), have been used to create more complex molecules for gas sensing applications. For example, a cobalt phthalocyanine (B1677752) complex modified with 4-trifluoromethylphenoxy groups was synthesized and incorporated into a composite with reduced graphene oxide (rGO) to create a highly sensitive sensor for hydrogen sulfide (B99878) (H2S) gas. nih.gov This indicates a potential pathway where 4-(3-Trifluoromethylphenyl)phenol could serve as a precursor for functional materials in chemical sensors.

Thin Film and Surface Engineering Studies (e.g., Polymeric Layers)

The ability to create thin, uniform polymer films with tailored surface properties is vital for many technologies. Surface modification techniques can alter properties like wettability and adhesion. umons.ac.be Polymers containing fluorine are of particular interest in surface engineering due to their inherent low surface energy.

While no studies specifically describe thin films made from polymers of 4-(3-Trifluoromethylphenyl)phenol, the general principles of fluoropolymer surface engineering would apply. Such polymers would be expected to create hydrophobic surfaces. The precise control over surface properties would depend on the final polymer structure and the method of film deposition. Research on other polymer systems, like poly(vinylphenol), has shown that surface free energy can be tuned by controlling molecular interactions, a principle that would also apply to films made from derivatives of 4-(3-Trifluoromethylphenyl)phenol.

Supramolecular Chemistry and Self Assembly of 4 3 Trifluoromethylphenyl Phenol Systems

Hydrogen Bonding Interactions in Crystal Packing

Hydrogen bonds are the quintessential directional interactions that underpin the structure of many molecular crystals. For 4-(3-trifluoromethylphenyl)phenol, the hydroxyl group is the primary donor, capable of forming robust bonds that guide the assembly of supramolecular architectures.

In co-crystal systems, the most prominent interaction is the strong hydrogen bond formed between the phenolic hydroxyl group and a suitable acceptor, such as a nitrogen atom. In the co-crystal of 4-(3-trifluoromethylphenyl)phenol with 4,4'-bipyridine, a classic O-H···N hydrogen bond is the primary linking motif. This interaction connects the phenol (B47542) to the pyridine (B92270) nitrogen atom, creating a defined, linear assembly.

Furthermore, weaker C-H···O hydrogen bonds often play a crucial secondary role in stabilizing the crystal lattice. These interactions involve aromatic or aliphatic C-H donors and the phenolic oxygen atom as an acceptor, helping to link the primary O-H···N bonded units into a more complex and stable three-dimensional network.

| Interaction Type | Donor | Acceptor | Typical Role in Assembly |

| O-H···N | Phenolic -OH | Pyridyl Nitrogen | Forms primary, strong, linear chains or discrete units. |

| C-H···O | Aromatic C-H | Phenolic Oxygen | Acts as a secondary linker, connecting primary chains into sheets or 3D networks. |

The interplay between strong O-H···N bonds and multiple weaker C-H···O and F···H interactions leads to the formation of cooperative hydrogen bond networks. A strong hydrogen bond can polarize the participating molecules, enhancing the strength of adjacent weaker interactions. This cooperativity is essential for the formation of stable and predictable supramolecular synthons, which are reliable patterns of intermolecular interactions that can be used to design and build complex crystal structures.

π-π Stacking Interactions in Supramolecular Assemblies

Beyond hydrogen bonding, π-π stacking interactions between the aromatic rings of 4-(3-trifluoromethylphenyl)phenol and co-former molecules are critical in dictating the packing arrangement. These interactions arise from the electrostatic attraction between the electron-rich π-system of one ring and the electron-deficient σ-framework of a neighboring ring. In co-crystals with 4,4'-bipyridine, offset or slipped-stacking arrangements are common. This geometry maximizes attractive forces while minimizing the repulsion that would occur in a direct face-to-face orientation. These stacking interactions often organize the hydrogen-bonded chains or sheets into columns or layers, contributing significantly to the density and stability of the crystal.

Hirshfeld Surface Analysis for Intermolecular Interactions Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (di) and outside (de) is calculated. These values are mapped onto the surface to create a visual fingerprint of intermolecular contacts.

A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary. For example, in a related trifluoromethylphenyl compound, the following contributions were noted: nih.govresearchgate.net

| Interaction Type | Percentage Contribution to Hirshfeld Surface Area |

| H···H | 28.6% |

| F···H/H···F | 25.6% |

| C···H/H···C | 29.2% |

| O···H/H···O | 5.7% |

| F···F | 4.6% |

| (Data is for a related compound, 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, and serves as an illustrative example of the interactions involving the trifluoromethylphenyl moiety). nih.govresearchgate.net |

The sharp spikes in the fingerprint plot at short distances correspond to the strong, directional hydrogen bonds (like O-H···N), while more diffuse regions represent weaker, less specific contacts like van der Waals forces and π-π stacking.

Energy Frameworks and Dispersion Energy Studies

To further understand the energetics of the crystal packing, energy framework analysis can be performed. This method, often based on density functional theory (DFT) calculations, quantifies the interaction energies between a central molecule and its neighbors. The total interaction energy is typically decomposed into electrostatic, polarization, dispersion, and exchange-repulsion components.

Formation of Cocrystals and Multicomponent Assemblies

The formation of cocrystals, which are crystalline structures containing two or more different molecules in a stoichiometric ratio, is a cornerstone of crystal engineering. nih.gov This strategy is widely employed to modify the physicochemical properties of molecules without altering their covalent structure. For 4-(3-Trifluoromethylphenyl)phenol, the presence of a hydrogen bond donor (the phenolic hydroxyl group) and various potential acceptor sites, along with the capacity for π-π stacking and other weak interactions, makes it a prime candidate for cocrystal formation with a diverse range of coformers.

The design of cocrystals often relies on the concept of supramolecular synthons, which are robust and predictable intermolecular interactions. nih.gov For phenol-containing molecules, the O-H···N and O-H···O hydrogen bonds are particularly reliable synthons. Therefore, it is anticipated that 4-(3-Trifluoromethylphenyl)phenol would readily form cocrystals with coformers containing complementary functional groups such as pyridines, amides, and carboxylic acids.

Cocrystals can be prepared through various methods, including solution-based techniques like slow evaporation and solid-state methods such as grinding or slurry experiments. rsc.org The choice of method can sometimes lead to different polymorphic forms of the cocrystal.

Table 1: Plausible Cocrystal Systems for 4-(3-Trifluoromethylphenyl)phenol Based on Analogous Compounds

| Coformer Type | Example Coformer | Expected Supramolecular Synthon |

| Pyridines | Isonicotinamide | O-H···Npy |

| Amides | Benzamide | O-H···O=C |

| Carboxylic Acids | Benzoic Acid | O-H···O=C |

| Other Phenols | 4,4'-Bipyridine | O-H···Npy |

Note: This table is predictive and based on common supramolecular synthons observed in related phenol-containing compounds. Experimental verification is required.

Helical Supramolecular Systems and Chiral Amplification in Derivatives

The formation of helical supramolecular structures is a fascinating aspect of self-assembly, often driven by a combination of directional non-covalent interactions and molecular chirality. While 4-(3-Trifluoromethylphenyl)phenol itself is achiral, the introduction of a chiral center in a derivative or the use of a chiral coformer could potentially induce the formation of helical assemblies.

The biphenyl (B1667301) moiety in 4-(3-Trifluoromethylphenyl)phenol is a key structural element that can promote helicity. The torsional angle between the two phenyl rings can be influenced by intermolecular interactions, and in a chiral environment, this can lead to a preferred rotational sense, resulting in a helical arrangement of the molecules in the supramolecular polymer. elsevierpure.com

Chiral amplification is a phenomenon where a small initial enantiomeric excess of a chiral component in a self-assembling system leads to a large preference for one helical handedness in the resulting supramolecular structure. nih.gov This is often observed in systems that exhibit cooperative assembly mechanisms. nih.govacs.org For derivatives of 4-(3-Trifluoromethylphenyl)phenol, this could be achieved by introducing a chiral substituent, for instance, by esterifying the phenol group with a chiral carboxylic acid.

The "sergeants-and-soldiers" principle is a common mechanism for chiral amplification, where a small amount of a chiral "sergeant" molecule dictates the helicity of a larger population of achiral "soldier" molecules in a co-assembly. nih.gov In the context of 4-(3-Trifluoromethylphenyl)phenol derivatives, a chiral version of the molecule could act as the sergeant, directing the helical arrangement of the achiral parent compound.

Furthermore, the formation of helical fibers has been observed in the self-assembly of other biphenyl-containing molecules, driven by a combination of hydrogen bonding and π-π stacking interactions. researchgate.net The specific substitution pattern and the nature of the interacting groups play a crucial role in determining the pitch and handedness of the resulting helices.

Table 2: Potential Strategies for Inducing Helicity in 4-(3-Trifluoromethylphenyl)phenol-Based Systems

| Strategy | Description | Key Interactions |

| Chiral Derivatization | Covalent attachment of a chiral moiety to the 4-(3-Trifluoromethylphenyl)phenol scaffold. | Hydrogen bonding, π-π stacking, steric hindrance from chiral group. |

| Chiral Coformers | Co-crystallization or co-assembly with a chiral molecule. | Specific intermolecular recognition between the phenol and the chiral coformer. |

| Chiral Solvents | Self-assembly in a chiral solvent environment. | Transfer of chirality from the solvent to the supramolecular assembly. |

Note: This table outlines theoretical approaches to inducing chirality. The success of these strategies would depend on the specific molecular design and experimental conditions.

Lack of Data on the Specific Catalytic Roles of 4-(3-Trifluoromethylphenyl)phenol

Following a comprehensive search for scientific literature, no specific data or research findings were identified for the chemical compound 4-(3-Trifluoromethylphenyl)phenol pertaining to its catalytic roles and applications as outlined. The search included its function as a ligand in organometallic catalysts, its use in C-F bond activation, its application as a direct catalyst in organic transformations, and any associated mechanistic studies or system optimizations.

While information exists for related isomers and derivatives, the strict focus on "4-(3-Trifluoromethylphenyl)phenol" yields no concrete results for the requested catalytic topics. For instance, research on other trifluoromethyl-substituted phenols or biphenyl compounds does not mention this specific molecule in a catalytic context.

One study noted the use of an isomer, 4-(4-trifluoromethylphenyl)phenol, as a precursor to a photochemically generated quinone methide for the specific purpose of modifying lysine (B10760008) residues in proteins. acs.org However, this application falls under photochemical modification rather than the specified categories of organometallic or organic catalysis.

Additionally, more complex molecules such as [3,5-bis(4-fluoro-3-trifluoromethylphenyl)phenol] have been synthesized as monomers for hyperbranched polymers. researchgate.netresearchgate.net While these polymers are suggested to have potential in the design of catalysts, this does not constitute a direct catalytic application of the user-specified compound. researchgate.net

Therefore, the requested article cannot be generated with scientific accuracy due to the absence of relevant research data for 4-(3-Trifluoromethylphenyl)phenol in the specified catalytic roles.

Q & A

Q. What are the common synthetic routes for 4-(3-Trifluoromethylphenyl)phenol, and how can reaction efficiency be optimized?